4-(Ethylsulfonyl)-2'-fluoro-5'-hydroxy[1,1'-biphenyl]-2-carbonitrile
Description
This compound features a biphenyl core with a carbonitrile group at position 2, an ethylsulfonyl group at position 4, and substituents including 2'-fluoro and 5'-hydroxy groups. The ethylsulfonyl moiety is a strong electron-withdrawing group, enhancing stability and influencing reactivity in synthetic pathways. The hydroxy group facilitates hydrogen bonding, while the fluorine atom modulates electronic and steric properties.
Properties
Molecular Formula |
C15H12FNO3S |
|---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
5-ethylsulfonyl-2-(2-fluoro-5-hydroxyphenyl)benzonitrile |
InChI |
InChI=1S/C15H12FNO3S/c1-2-21(19,20)12-4-5-13(10(7-12)9-17)14-8-11(18)3-6-15(14)16/h3-8,18H,2H2,1H3 |
InChI Key |
ONNJYGXSAIFMAY-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)C2=C(C=CC(=C2)O)F)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
FOMP (Di[4-fluoro-4'-pyrazolyl-(1,1'-biphenyl)-2-carbonitrile] Ir(III) Complex)
- Structure : Biphenyl-2-carbonitrile core with pyrazolyl and methoxy/fluoro substituents.
- Key Differences : FOMP is an iridium(III) coordination complex, whereas the target compound lacks metal coordination. The pyrazolyl group in FOMP enables metal binding, critical for photophysical applications (e.g., OLEDs), unlike the ethylsulfonyl group, which prioritizes electronic stabilization .
- Synthesis : FOMP synthesis yields 75% via a route analogous to DTBP, suggesting scalability differences compared to the target compound’s synthesis (unreported in evidence) .
AZBC (4′-(Azidomethyl)[1,1'-biphenyl]-2-carbonitrile)
- Structure : Biphenyl-2-carbonitrile with an azidomethyl group.
- Key Differences : The azidomethyl group in AZBC is highly reactive (useful in click chemistry), but mutagenic risks limit its pharmaceutical use. In contrast, the ethylsulfonyl group in the target compound offers stability and lower toxicity, making it safer for APIs .
- Safety : AZBC’s azide moiety raises regulatory concerns, whereas ethylsulfonyl derivatives align with Threshold of Toxicological Concern (TTC) guidelines .
Telmesartan Intermediate ([1,1’-Biphenyl]-2-carbonitrile with Dimethyl/Propyl Groups)
- Structure : Biphenyl-2-carbonitrile with dimethyl and propyl substituents.
- Key Differences : The target compound’s hydroxy and ethylsulfonyl groups enhance polarity and solubility compared to Telmesartan’s hydrophobic alkyl groups. This difference impacts pharmacokinetics, as hydroxy groups improve bioavailability via hydrogen bonding .
[1,1'-Biphenyl]-3-carbonitrile, 3'-bromo-2-fluoro-5'-hydroxy (CAS 1261951-55-6)
- Structure : Biphenyl-3-carbonitrile core with bromo, fluoro, and hydroxy substituents.
- Key Differences : The carbonitrile position (3 vs. 2) alters molecular geometry and electronic distribution. Bromine’s steric bulk and polarizability contrast with ethylsulfonyl’s electron-withdrawing effects, affecting reactivity in cross-coupling reactions .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Ethylsulfonyl groups enhance electrophilicity at the carbonitrile site, favoring nucleophilic substitutions compared to AZBC’s azide-driven reactions .
- Pharmacological Suitability : The hydroxy group in the target compound improves water solubility, critical for oral bioavailability, unlike Telmesartan’s alkylated intermediates .
- Safety Profile : Ethylsulfonyl derivatives avoid mutagenic risks associated with azides, aligning with ICH guidelines for impurity control in APIs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
